4-Nitrobenzaldehyde dimethylhydrazone

Description

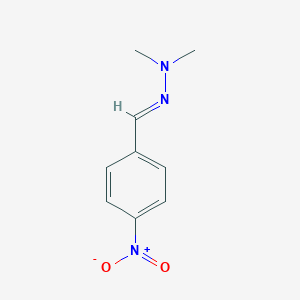

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-[(4-nitrophenyl)methylideneamino]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c1-11(2)10-7-8-3-5-9(6-4-8)12(13)14/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPBHNKLEYSNEBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)N=CC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101270679 | |

| Record name | 4-Nitrobenzaldehyde 2,2-dimethylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101270679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10424-92-7 | |

| Record name | 4-Nitrobenzaldehyde 2,2-dimethylhydrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10424-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrobenzaldehyde 2,2-dimethylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101270679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Academic Significance and Research Context of 4 Nitrobenzaldehyde Dimethylhydrazone

Introduction to Hydrazones in Modern Chemical Research

Hydrazones are a class of organic compounds characterized by the R¹R²C=NNH₂ structure. researchgate.net They are typically synthesized through a condensation reaction between a ketone or an aldehyde and hydrazine (B178648) or its derivatives. tsijournals.com This straightforward synthesis, coupled with the inherent reactivity of the C=N double bond and the nucleophilic nitrogen atoms, makes hydrazones versatile building blocks in organic synthesis. naturalspublishing.com

The hydrazone moiety is a key structural feature in a wide array of biologically active molecules, and these compounds have been extensively studied for their potential applications. nih.gov Furthermore, their ability to act as ligands for metal ions has led to their use in the development of various metal complexes with interesting catalytic and material properties. dergipark.org.tr The lone pair of electrons on the nitrogen atoms and the potential for E/Z isomerism around the C=N bond contribute to their diverse chemical behavior and applications. tsijournals.comresearchgate.net

Importance of Nitroaromatic Systems in Organic Chemistry

Nitroaromatic compounds, which contain one or more nitro groups (-NO₂) attached to an aromatic ring, are fundamental components in the field of organic chemistry. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, deactivating it towards electrophilic substitution and activating it for nucleophilic aromatic substitution. This property is extensively utilized in the synthesis of a wide range of organic molecules. guidechem.com

Nitroaromatic compounds serve as crucial intermediates in the production of dyes, polymers, and other fine chemicals. guidechem.com Their facile reduction to amino groups provides a key pathway to an extensive family of aromatic amines, which are themselves valuable synthetic precursors. The presence of the nitro group can also impart unique characteristics to molecules, leading to applications in areas such as nonlinear optics and materials science. nih.gov

Historical Development of 4-Nitrobenzaldehyde (B150856) Dimethylhydrazone Research

The study of nitroaromatic compounds has an even longer history, with the nitration of aromatic compounds being a well-established reaction for over a century. The parent aldehyde, 4-nitrobenzaldehyde, can be synthesized through various methods, including the oxidation of 4-nitrotoluene. orgsyn.orgprepchem.com

The specific synthesis of 4-Nitrobenzaldehyde dimethylhydrazone is a straightforward condensation reaction between 4-nitrobenzaldehyde and 1,1-dimethylhydrazine (B165182). Early research on such compounds was likely driven by the desire to create derivatives of known aldehydes and hydrazines to explore their chemical properties and potential applications. More focused and detailed research on this compound appears in later literature, particularly in the context of its application in analytical chemistry.

Overview of Interdisciplinary Research Relevance

The unique combination of the electron-withdrawing nitro group and the versatile hydrazone functionality makes this compound a compound of interest in several interdisciplinary research areas.

Analytical Chemistry: A significant application of this compound is in the field of analytical chemistry, particularly for the determination of hydrazine and its derivatives. For instance, it has been utilized as a derivatizing agent for the sensitive determination of 1,1-dimethylhydrazine (UDMH), a component of rocket fuel, using high-performance liquid chromatography with UV detection. The reaction between 4-nitrobenzaldehyde and UDMH forms the corresponding hydrazone, which can be readily detected and quantified.

| Parameter | Condition/Value |

|---|---|

| Derivatizing Agent | 4-Nitrobenzaldehyde |

| Analyte | 1,1-Dimethylhydrazine (UDMH) |

| Product | This compound |

| Detection Method | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) |

| Stationary Phase | Reversed-phase C18 column |

| Mobile Phase | Acetonitrile/water mixture |

| Detection Wavelength | 395 nm |

Materials Science and Nonlinear Optics: The presence of a strong electron-withdrawing group (nitro) and an electron-donating group (dimethylamino via the hydrazone linkage) in a conjugated system suggests potential for nonlinear optical (NLO) properties. Molecules with large second-order hyperpolarizability are of interest for applications in optical data storage, signal processing, and telecommunications. While research on this compound itself in this area is not extensively documented, related hydrazone derivatives have shown significant NLO activity. researchgate.net The charge transfer characteristics inherent in its structure make it a candidate for further investigation in the development of new NLO materials. nih.gov

Coordination Chemistry: The nitrogen atoms of the hydrazone moiety can act as coordination sites for metal ions, leading to the formation of metal complexes. nih.gov The electronic properties of the ligand, influenced by the nitro group, can tune the properties of the resulting metal complex, such as its catalytic activity or magnetic properties. The synthesis and characterization of metal complexes with ligands similar to this compound have been reported, indicating a potential avenue for its application in catalysis and materials science. researchgate.net

Corrosion Inhibition: Organic compounds containing heteroatoms like nitrogen and oxygen, particularly those with aromatic rings, are often effective corrosion inhibitors for metals in acidic media. icrc.ac.iricrc.ac.ir These molecules can adsorb onto the metal surface, forming a protective layer that prevents corrosive attack. The structure of this compound, with its multiple nitrogen and oxygen atoms and an aromatic ring, makes it a plausible candidate for investigation as a corrosion inhibitor. Research on similar hydrazone derivatives has demonstrated their efficacy in this application. researchgate.net

Synthetic Methodologies for 4 Nitrobenzaldehyde Dimethylhydrazone and Its Derivatives

Direct Condensation Approaches

The most straightforward method for synthesizing hydrazones is the direct condensation of an aldehyde or ketone with a hydrazine (B178648) derivative. This acid-catalyzed reaction typically involves the formation of a C=N double bond, releasing a molecule of water.

The principal synthesis of 4-Nitrobenzaldehyde (B150856) dimethylhydrazone involves the direct reaction between 4-Nitrobenzaldehyde and 1,1-Dimethylhydrazine (B165182). nih.gov In this reaction, the lone pair of electrons on the terminal nitrogen atom of 1,1-Dimethylhydrazine attacks the electrophilic carbonyl carbon of 4-Nitrobenzaldehyde. Following a proton transfer and the elimination of a water molecule, the stable 4-Nitrobenzaldehyde dimethylhydrazone product is formed. The reaction is typically facilitated by a catalytic amount of acid and is often carried out in a solvent like ethanol.

Optimizing reaction conditions is crucial for maximizing the yield and purity of the resulting hydrazone. Key parameters that are often adjusted include the choice of solvent, catalyst, reaction temperature, and reaction time. For instance, solvent-free, mechanochemical methods have been developed for the synthesis of p-nitrophenyl hydrazones. discoveryjournals.org This "green chemistry" approach can lead to shorter reaction times, high reproducibility, and the formation of pure, unsolvated products without the need for a catalyst. discoveryjournals.org

Research into the synthesis of related polyhydroquinoline derivatives from 4-nitrobenzaldehyde has involved a systematic optimization of reaction conditions. researchgate.net Factors such as the type and amount of catalyst and the solvent used were varied to find the optimal combination for high yields. While specific to a different final product, this type of systematic optimization is directly applicable to the synthesis of this compound.

| Entry | Aldehyde | Hydrazine | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | 2,4-dichlorobenzaldehyde | 4-nitrophenyl hydrazine | Solvent-free, Room Temp. | 57.28 |

| 2 | 3,4,5-trimethoxybenzaldehyde | 4-nitrophenyl hydrazine | Solvent-free, Room Temp. | 30.51 |

| 3 | 3,5-dichlorobenzaldehyde | 4-nitrophenyl hydrazine | Solvent-free, Room Temp. | 32.69 |

Derivatization Approaches for Hydrazone Formation

The synthesis of a wide array of hydrazone derivatives is possible by modifying the precursor molecules before the condensation reaction. This allows for the introduction of various functional groups into the final hydrazone structure.

The primary precursor, 4-Nitrobenzaldehyde, can be synthesized through several routes. One common industrial method is the oxidation of 4-nitrotoluene. wikipedia.org Another laboratory-scale synthesis involves the hydrolysis of 4-nitrobenzal bromide. wikipedia.org A detailed procedure describes the preparation of 4-nitrobenzaldehyde from 4-nitrobenzal chloride by stirring with concentrated sulfuric acid, which results in an 85% yield. prepchem.com

Functionalization can occur by starting with a different substituted benzaldehyde (B42025) or by chemically modifying the 4-nitrobenzaldehyde molecule itself before the condensation step. For example, studies have utilized 2-nitrobenzaldehyde (B1664092) to create a range of hydrazone derivatives. nih.gov

A diverse library of hydrazone derivatives can be created by reacting a single aldehyde precursor with various hydrazine or hydrazide reagents. For example, 4-nitrobenzaldehyde has been reacted with N-(5-(benzo[d]thiazol-2-yl)-2-(2-hydrazinyl-2-oxoethoxy)phenyl)acetamide to synthesize a complex hydrazone derivative with a reported yield of 94%. vjs.ac.vnresearchgate.net This reaction was facilitated by microwave irradiation in a solution of DMF with a few drops of acetic acid. vjs.ac.vn

Similarly, various substituted phenylhydrazine (B124118) hydrochlorides, such as 4-bromophenylhydrazine hydrochloride and 2,4-difluorophenylhydrazine (B56656) hydrochloride, have been used in condensation reactions with nitrobenzaldehydes to produce a series of functionalized hydrazones. nih.gov

| Derivative | Aldehyde Reagent | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 7a | 4-nitrobenzaldehyde | 94 | 278 - 279 |

| 7c | 4-bromobenzaldehyde | 80 | 267 - 268 |

| 7d | 4-chlorobenzaldehyde | 80 | 262 - 263 |

| 7g | 4-hydroxybenzaldehyde (B117250) | 85 | 257 - 258 |

| 7h | 4-methoxybenzaldehyde | 83 | 267 - 268 |

Catalyzed Synthetic Routes

The efficiency and selectivity of hydrazone synthesis can be significantly enhanced through the use of catalysts. These can range from simple acids and bases to complex organometallic compounds and supramolecular systems. Copper(I) has been shown to be an effective catalyst for the difluoromethylation of hydrazones, including derivatives of this compound. researchgate.net This method provides a cost-effective protocol for preparing functionalized ketone hydrazines. researchgate.net

Other transition metals such as Palladium, Iridium, and Gold have also been found to be effective catalysts in reactions involving hydrazones. researchgate.net Beyond metal catalysis, supramolecular structures like cucurbit sigmaaldrich.comuril have been employed as catalysts to regulate reaction sites in processes involving 4-nitrobenzaldehyde and hydrazides. researchgate.net Furthermore, bifunctional heterogeneous organocatalysts have been developed for aldol (B89426) reactions with 4-nitrobenzaldehyde, demonstrating the potential for advanced catalyst design in reactions involving this precursor. researchgate.net

Copper-Catalyzed Difluoroalkylation of Aldehyde Hydrazones

The introduction of a difluoromethylene (CF₂) group into organic molecules is of significant interest due to its ability to act as a bioisostere for hydroxyl, thiol, or carbonyl groups. researchgate.net Copper-catalyzed C-H difluoroalkylation of aldehyde-derived hydrazones has emerged as a powerful and direct method for synthesizing α,α-difluoro-β-keto hydrazones. acs.orgfigshare.com This transformation typically involves the reaction of an aldehyde hydrazone with a functionalized difluoromethyl bromide under mild conditions. acs.org

Research has demonstrated that copper(I)-based catalytic systems are effective for this direct difluoroalkylation. acs.org In a key study, 4-nitrobenzaldehyde N,N-dimethylhydrazone was used as a model substrate to optimize reaction conditions for its coupling with ethyl bromodifluoroacetate. researchgate.net The reaction was successfully carried out using copper(I) iodide (CuI) as the catalyst, 1,10-phenanthroline (B135089) as the ligand, and sodium carbonate as the base in acetonitrile. This protocol offers an efficient and scalable route to functionalized difluoromethyl ketone hydrazones. acs.org

A plausible mechanism for this transformation involves a Cu(I)/Cu(II) redox cycle. acs.org The reaction tolerates a variety of functional groups and can be performed on a multigram scale, highlighting its potential for practical applications in synthesizing α,α-difluorinated carbonyl compounds. acs.org Another approach utilizes a Cu(II)/B₂pin₂ catalytic system, which proceeds through a difluoroalkyl radical via a Single Electron Transfer (SET) pathway. acs.orgnih.govmdpi.com This method is also effective for a broad range of substrates, including both aromatic and aliphatic aldehyde-derived hydrazones, yielding products in good to excellent yields. acs.orgnih.gov

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | CuI (10) | 1,10-Phenanthroline (10) | Na₂CO₃ | CH₃CN | 50 | 92 | researchgate.net |

| 2 | CuBr (10) | 1,10-Phenanthroline (10) | Na₂CO₃ | CH₃CN | 50 | 88 | researchgate.net |

| 3 | CuCl (10) | 1,10-Phenanthroline (10) | Na₂CO₃ | CH₃CN | 50 | 85 | researchgate.net |

| 4 | Cu(OAc)₂ (10) | 1,10-Phenanthroline (10) | Na₂CO₃ | CH₃CN | 50 | <10 | researchgate.net |

| 5 | CuI (10) | None | Na₂CO₃ | CH₃CN | 50 | 20 | researchgate.net |

| 6 | CuI (10) | 1,10-Phenanthroline (10) | K₂CO₃ | CH₃CN | 50 | 85 | researchgate.net |

Other Transition Metal Catalysis in Hydrazone Synthesis

Beyond copper, other transition metals, particularly rhodium and palladium, are instrumental in the synthesis and functionalization of hydrazone derivatives. These metals catalyze a diverse array of transformations, enabling the construction of complex heterocyclic structures from simple hydrazone precursors.

Rhodium Catalysis: Rhodium(III)-catalyzed C-H activation and annulation reactions of aldehyde hydrazones with alkynes are a powerful strategy for synthesizing nitrogen-containing heterocycles like pyrrolopyridazines and azolopyridazines. nih.govacs.orgnih.gov This methodology relies on the hydrazone moiety acting as a directing group to facilitate the C-H activation process. researchgate.net The reactions are versatile, accommodating hydrazones derived from a wide range of aromatic, aliphatic, and alkenyl aldehydes. nih.govacs.org In some cases, the hydrazone directing group is formed in situ from an aryl hydrazine and a carbonyl source, serving as both a directing group and an internal oxidant before being cleaved, in what is termed an "auto-formed and auto-cleavable directing group" strategy. researchgate.net

Palladium Catalysis: Palladium catalysis offers numerous pathways for derivatizing aldehyde hydrazones. One notable transformation is the palladium-catalyzed conversion of N-phthaloyl hydrazones into nitriles, which proceeds through the cleavage of the N–N bond. rsc.org Another significant application is the palladium-catalyzed allylic alkylation of hydrazones with hydroxy-tethered allyl carbonates, which yields functionalized hydrazones that can be transformed into biologically relevant pyridazines. rsc.org Furthermore, palladium-catalyzed cross-coupling reactions of tosylhydrazones with aryl halides provide a ligand-free method to synthesize substituted olefins, a transformation that can also be performed as a one-pot tandem reaction starting from the corresponding ketone. organic-chemistry.org Palladium catalysts also enable the ring-opening of 2H-azirines with hydrazones to construct polysubstituted pyrazoles. thieme-connect.com

| Metal | Catalyst System Example | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Rhodium | [Cp*RhCl₂]₂ / AgOAc | C-H Activation / Annulation with Alkynes | Pyrrolopyridazines | nih.govacs.orgnih.gov |

| Palladium | Pd(OAc)₂ / NHC Ligand | N-N Bond Cleavage | Nitriles | rsc.org |

| Palladium | Pd₂(dba)₃ / Xantphos | Allylic Alkylation | Functionalized Hydrazones | rsc.org |

| Palladium | Pd(PPh₃)₂Cl₂ / t-BuOLi | Cross-Coupling with Aryl Halides | Substituted Olefins | organic-chemistry.org |

| Palladium | Pd(OAc)₂ / K₂S₂O₈ | Ring-Opening with 2H-Azirines | Polysubstituted Pyrazoles | thieme-connect.com |

Organocatalytic Approaches to Hydrazone Formation

Organocatalysis provides a metal-free alternative for both the formation and subsequent functionalization of hydrazones. These methods are often characterized by mild reaction conditions and high functional group tolerance.

The formation of hydrazones from aldehydes and hydrazines can be significantly accelerated by nucleophilic organocatalysts. Aniline (B41778) and its derivatives are classic catalysts for this transformation. acs.org More recently, new classes of highly active catalysts, such as 2-aminophenols and 2-(aminomethyl)benzimidazoles, have been discovered. These catalysts show significantly enhanced rate accelerations for hydrazone formation in aqueous solutions at neutral pH, particularly for aromatic aldehydes. acs.org

Once formed, the hydrazone can be further derivatized using organocatalytic methods. A notable example is the oxidative C-H amination of aldehyde-derived hydrazones with azoles, using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an organocatalyst at ambient temperature. colab.wsnih.gov This protocol offers a step- and atom-economical route to aminated hydrazone derivatives. colab.wsnih.gov Another innovative strategy involves using the donating effect of the hydrazone moiety to activate electron-poor heteroaromatic systems toward asymmetric Friedel-Crafts-type alkylations. This umpolung approach, which reverses the typical reactivity of the aldehyde, can be realized under aminocatalytic conditions to achieve excellent enantioselectivities. chemrxiv.org

| Methodology | Catalyst Example | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Hydrazone Formation | 2-Aminophenol | Aromatic Aldehyde + Hydrazine | Hydrazone | acs.org |

| Oxidative C-H Amination | DDQ | Aldehyde Hydrazone + Azole | Aminated Hydrazone | colab.wsnih.gov |

| Asymmetric Alkylation | MacMillan Imidazolidinone | Heteroaromatic Hydrazone + α,β-Unsaturated Aldehyde | Asymmetrically Alkylated Hydrazone | chemrxiv.org |

Mechanistic Investigations of Reactions Involving 4 Nitrobenzaldehyde Dimethylhydrazone

Fundamental Principles of Hydrazone Formation Mechanisms

The formation of a hydrazone, such as 4-nitrobenzaldehyde (B150856) dimethylhydrazone, from an aldehyde or ketone is a cornerstone reaction in organic chemistry. nih.govfiveable.me It is a condensation reaction that proceeds through a well-understood, multi-step pathway. fiveable.melibretexts.org This transformation is valued for its versatility in creating stable C=N bonds, which are integral to many synthetic intermediates. nih.gov

Nucleophilic Addition-Elimination Pathways

The formation of a hydrazone is a classic example of a nucleophilic addition-elimination reaction. libretexts.org The process begins with the nucleophilic attack of the terminal nitrogen atom of the hydrazine (B178648) derivative on the electrophilic carbonyl carbon of the aldehyde or ketone. nih.govfiveable.me This initial attack breaks the carbonyl π-bond, leading to the formation of a tetrahedral intermediate, often called a carbinolamine. libretexts.org

The reaction is typically catalyzed by a weak acid. libretexts.org The acid protonates the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic hydrazine. researchgate.net However, the pH must be carefully controlled; in a highly acidic medium, the hydrazine, being basic, would be protonated, losing its nucleophilicity. researchgate.net Conversely, at a high pH, the carbonyl group is not sufficiently protonated to activate it for the attack. researchgate.net The optimal pH for hydrazone formation is generally in the slightly acidic range of 4 to 6. nih.govlibretexts.org Following the initial nucleophilic addition, the reaction cascade proceeds toward the elimination of a water molecule to yield the final hydrazone product. libretexts.org

Role of Proton Transfer in Reaction Progression

Proton transfer steps are critical throughout the hydrazone formation mechanism, facilitating both the initial addition and the final elimination. nih.govlibretexts.org After the formation of the initial tetrahedral intermediate, a proton is transferred from the newly bonded nitrogen atom to the oxygen atom. nih.gov This step can occur intermolecularly, mediated by the solvent or other species in the reaction mixture, or in some cases, through an intramolecular pathway. This proton transfer converts the hydroxyl group into a much better leaving group: water.

Specific Reaction Pathways and Intermediate Analysis

Beyond its formation, 4-nitrobenzaldehyde dimethylhydrazone can participate in a variety of advanced organic reactions. The mechanistic pathways of these transformations often involve highly reactive species and unique intermediates, such as arynes and radicals.

Mechanism of Reactions with Arynes

The reaction of N,N-dialkylhydrazones with arynes, highly reactive intermediates derived from aromatic rings, provides an efficient route to o-(dimethylamino)aryl ketones. nih.gov While the specific reaction of this compound is not explicitly detailed in the examined literature, a general mechanism for aldehyde-derived N,N-dimethylhydrazones has been established. nih.gov

The reaction is initiated by the nucleophilic attack of the dimethylamino nitrogen of the hydrazone onto one of the electrophilic carbons of the aryne's strained triple bond. This generates a zwitterionic intermediate. The resulting highly basic aryl anion then deprotonates the former azomethine carbon, leading to a new anionic species which undergoes a rapid intramolecular cyclization. This cyclization forms a dihydroindazole intermediate. The final step involves a ring-opening of this intermediate, which rearomatizes and ultimately yields the o-(dimethylamino)aryl ketone product after hydrolysis during workup. It has been demonstrated that it is the NMe₂ group that initiates the attack on the benzyne, rather than the azomethine carbon. nih.gov

Mechanistic Aspects of Perfluoroalkylation

The perfluoroalkylation of N,N-dimethyl hydrazones, including aryl derivatives like this compound, can be achieved through radical cascade reactions. libretexts.orglibretexts.org One effective method involves using perfluoroalkyl iodides under visible-light initiation, while another employs a Togni reagent with a catalytic amount of an initiator like tetrabutylammonium (B224687) iodide (TBAI). libretexts.orglibretexts.org

The proposed mechanism for the visible-light-initiated process begins with the light-induced homolysis of the perfluoroalkyl iodide's C–I bond, generating a perfluoroalkyl radical. libretexts.org This radical then adds to the azomethine carbon of the C=N double bond of the hydrazone. This addition creates a nitrogen-centered hydrazinyl radical intermediate. libretexts.orglibretexts.org In a subsequent step, this radical is oxidized via a single-electron transfer (SET) to a perfluoroalkylated iminium ion. Finally, deprotonation of this ion yields the stable perfluoroalkylated N,N-dimethyl hydrazone product. libretexts.org The process using a Togni reagent follows a similar radical chain pathway, initiated by the reduction of the Togni reagent to generate a trifluoromethyl radical. libretexts.org

Below is a table summarizing the results for the perfluoroalkylation of various aryl N,N-dimethyl hydrazones, demonstrating the scope of the reaction.

| Entry | Hydrazone Derivative (Substituent) | Perfluoroalkyl Source | Yield (%) |

| 1 | 4-Fluorobenzaldehyde | C₄F₉I | 89 |

| 2 | 4-Chlorobenzaldehyde | C₄F₉I | 91 |

| 3 | 4-Cyanobenzaldehyde | C₄F₉I | 89 |

| 4 | 4-(Trifluoromethyl)benzaldehyde | C₄F₉I | 88 |

| 5 | 4-Methoxybenzaldehyde | C₄F₉I | 94 |

| 6 | Benzaldehyde (B42025) | C₆F₁₃I | 84 |

| 7 | Benzaldehyde | C₈F₁₇I | 81 |

| 8 | Benzaldehyde | CF₂CO₂Et | 82 |

| Data sourced from Janhsen, B., & Studer, A. (2017). Perfluoroalkylation of Aryl-N,N-dimethyl Hydrazones Using Hypervalent Iodine(III) Reagents or Perfluoroalkyl Iodides. The Journal of Organic Chemistry. libretexts.org |

Intermediates in Catalytic Reactions (e.g., radical intermediates)

Nitrogen-centered radicals are key intermediates in many catalytic reactions involving hydrazones. researchgate.net The generation of hydrazonyl radicals from hydrazone precursors like this compound can be achieved efficiently using visible-light photoredox catalysis. nih.govresearchgate.net

In a typical photocatalytic cycle, the hydrazone, often after deprotonation by a mild base to form a more easily oxidized anionic species, undergoes a single-electron transfer (SET) to the photoexcited catalyst (e.g., a Ruthenium or Iridium complex). nih.govresearchgate.net This oxidative event generates a nitrogen-centered hydrazonyl radical. nih.gov Once formed, this highly reactive radical intermediate can engage in a variety of subsequent transformations. A common pathway is intramolecular cyclization, where the radical attacks a tethered π-system (like an alkene or another aromatic ring) to form a new ring and a new carbon-centered radical. nih.govresearchgate.net This new radical can then be further oxidized or reduced by the catalyst or can abstract a hydrogen atom to complete the catalytic cycle and form the final product. researchgate.net This strategy provides a mild and powerful way to construct complex heterocyclic structures from simple hydrazone precursors. researchgate.net

Catalytic Effects on Reaction Kinetics and Selectivity

The formation of hydrazones, including this compound, is significantly influenced by catalysts, which can accelerate reaction rates and affect selectivity. The mechanism often involves either general acid or nucleophilic catalysis, with the efficiency of the catalyst being closely tied to its molecular structure.

General Acid Catalysis in Hydrazone Formation

General acid catalysis plays a crucial role in the mechanism of hydrazone formation. nih.gov This catalytic pathway is particularly important in the dehydration step of the intermediate hemiaminal, which is often the rate-limiting step under neutral conditions. acs.orgkiku.dk Catalysts possessing a proton donor group, especially when positioned ortho to the primary amino group on an aniline (B41778) scaffold, demonstrate considerable rate enhancements. acs.orgkiku.dk

The effectiveness of the general acid catalyst is related to its pKa. The most effective catalysts have a pKa value close to the pH of the reaction medium, which facilitates intramolecular proton transfer in the transition state. kiku.dknih.gov For instance, studies on aniline derivatives with ortho-proton donors like carboxylic or phosphonic acids show significant rate increases compared to aniline alone. acs.org The ortho-carboxylate group in anthranilate catalysts is believed to assist in intramolecular proton transfer during the formation of the hydrazone. acs.org This is supported by the observation that derivatives lacking this acidic group, such as anthranilamide, are relatively inactive catalysts. nih.gov The data suggests that an appropriately positioned proton donor group enhances the activity of nucleophilic catalysts by facilitating the breakdown of the tetrahedral intermediate. nih.gov

Nucleophilic Catalysis by Amines and Anthranilates

Nucleophilic catalysis is a common strategy to accelerate hydrazone and oxime formation, particularly at neutral pH. acs.org Aniline has been traditionally used for this purpose, where it accelerates the reaction by forming an activated imine intermediate (a Schiff base) with the aldehyde. acs.orgnih.govresearchgate.net This intermediate is more reactive towards the nucleophilic attack by the hydrazine than the original aldehyde. The reaction proceeds via a rapid transimination step, where the hydrazine displaces the aniline from the imine intermediate to form the final hydrazone product. acs.org

However, aniline is a relatively inefficient and toxic catalyst. acs.orgacs.org Researchers have found that anthranilic acids and their derivatives are superior organocatalysts for these reactions in aqueous media. nih.govacs.org For example, in a reaction involving 4-nitrobenzaldehyde, anthranilic acid provided a 2.1-fold increase in yield compared to aniline and a 29-fold increase relative to the uncatalyzed reaction. nih.gov More effective catalysts, such as 5-methoxyanthranilic acid and 3,5-diaminobenzoic acid, can enhance reaction rates by one to two orders of magnitude over the aniline-catalyzed reaction. acs.org This enhanced catalytic activity is attributed to the presence of the ortho-carboxylate group, which participates in the reaction mechanism, likely through facilitating proton transfer steps. nih.govacs.org

Influence of Catalyst Structure on Reaction Rates

The structure of the catalyst has a profound impact on the rate of hydrazone formation. Studies have systematically investigated how modifications to the catalyst scaffold affect its efficiency.

In the case of aniline-based catalysts, the electronic properties of substituents on the aromatic ring are critical. Electron-donating groups can increase the nucleophilicity of the catalyst's amino group, potentially enhancing its reactivity. acs.org Conversely, strongly electron-withdrawing groups can be detrimental. For example, 2-aminobenzenesulfonic acid, where the strongly electron-withdrawing sulfonate group lowers the pKa of the anilinic nitrogen from 4.6 (in aniline) to 2.5, performs poorly as a catalyst—even worse than aniline itself. nih.gov

The position of functional groups is also vital. For catalysts that function through a combination of nucleophilic and general acid catalysis, an ortho-proton donor group is highly beneficial. kiku.dknih.gov A comparison between aminobenzoic acid isomers revealed that anthranilic acid (2-aminobenzoic acid) is a more effective catalyst than its 3- and 4-aminobenzoic acid counterparts for the reaction with 4-nitrobenzaldehyde. nih.gov This highlights the importance of the ortho-positioning of the carboxylic acid, which allows it to act as an intramolecular proton donor during the rate-limiting dehydration step. nih.govkiku.dk Further optimization led to the development of 2-aminobenzenephosphonic acids, which are superior to anthranilic acids in catalyzing hydrazone formation, demonstrating that tuning the pKa of the ortho proton donor towards the buffer pH enhances catalysis. nih.govacs.org

| Catalyst | Key Structural Feature | Relative Catalytic Performance | Reference |

|---|---|---|---|

| Aniline | Basic arylamine scaffold | Baseline catalyst | nih.govacs.org |

| Anthranilic acid | Ortho-carboxylic acid group | ~2.1-fold higher yield than aniline | nih.gov |

| 5-Methoxyanthranilic acid | Electron-donating group on anthranilate | 1-2 orders of magnitude faster than aniline | acs.org |

| 2-Aminobenzenesulfonic acid | Strongly electron-withdrawing ortho-sulfonate group | Inferior to aniline | nih.gov |

| 2-Aminobenzenephosphonic acid | Ortho-phosphonic acid group (pKa closer to neutral pH) | Superior to anthranilic acids | nih.gov |

| 2-(Aminomethyl)benzimidazole | Heterocyclic scaffold with favorable pKa | ~10-fold rate increase over uncatalyzed reaction | acs.orgkiku.dk |

Solvent Effects on Reaction Mechanisms

The reaction medium can significantly alter the mechanism and efficiency of chemical reactions. Investigations into the formation of this compound and related compounds have explored both solvent-free conditions and the impact of aqueous environments.

Solvent-Free Reaction Studies

Solvent-free, or mechanochemical, approaches to synthesis are gaining attention as an environmentally benign alternative to traditional solvent-based methods. discoveryjournals.orgresearchgate.net Research has demonstrated the successful synthesis of various p-nitrophenyl hydrazones via the condensation of p-nitrophenyl hydrazine with aromatic aldehydes under solvent-free conditions. discoveryjournals.org These reactions are often performed at room temperature by grinding the equimolar quantities of the reactants together. discoveryjournals.org

The key advantages of this method include significantly shorter reaction times (often just 2-5 minutes), high efficiency, simple workup procedures, and the elimination of potentially hazardous solvents. discoveryjournals.orgresearchgate.net The reactions proceed cleanly without the need for an acid catalyst, affording pure, unsolvated products in moderate to high yields. discoveryjournals.org This approach highlights a green chemistry pathway for the synthesis of hydrazones, reducing waste and energy consumption. discoveryjournals.org

| Reactants | Reaction Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 4-nitrophenyl hydrazine + 2,4-dichloro benzaldehyde | Solvent-free, room temperature | 2-5 minutes | Moderate to High | discoveryjournals.org |

| 4-nitrophenyl hydrazine + 3,5-dichloro benzaldehyde | Solvent-free, room temperature | 2-5 minutes | Moderate to High | discoveryjournals.org |

| 4-nitrophenyl hydrazine + 3,4,5-trimethoxy benzaldehyde | Solvent-free, room temperature | 2-5 minutes | Moderate to High | discoveryjournals.org |

Impact of Aqueous Media on Hydrazone Stability

Many mechanistic and kinetic studies of hydrazone formation are conducted in aqueous media, often using phosphate-buffered saline (PBS) at a biologically relevant pH of 7.4, sometimes with a small amount of an organic cosolvent like DMF to ensure solubility. nih.govacs.org The stability of the hydrazone and its intermediates in water is a critical factor in these systems.

Computational Chemistry and Theoretical Studies on 4 Nitrobenzaldehyde Dimethylhydrazone

Density Functional Theory (DFT) and Hartree-Fock (HF) Calculations

Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most prominent ab initio methods used to solve the Schrödinger equation for molecular systems. DFT methods, such as B3LYP, are known for their balance of accuracy and computational cost, making them a popular choice for studying the electronic structure of organic molecules. The Hartree-Fock method, while being a more fundamental approach, provides a good starting point for more complex calculations and is valuable for comparative studies.

The accuracy of DFT and HF calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a versatile and widely used choice for these types of calculations. This triple-zeta basis set is augmented with diffuse functions (++) on heavy atoms and hydrogen, which are essential for describing anions and weak, long-range interactions. Additionally, it includes polarization functions (d,p) on both heavy atoms and hydrogen atoms, allowing for a more accurate description of bonding and angular distribution of electron density. While a range of basis sets can be employed, the 6-311++G(d,p) set is often selected to ensure a high level of theoretical accuracy. liberty.edu

Optimized Molecular Geometries and Conformational Landscapes

A key outcome of computational studies is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry.

Through energy minimization calculations using methods like DFT, the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the 4-nitrobenzaldehyde (B150856) dimethylhydrazone molecule can be precisely determined. nih.gov These calculations have shown that the molecule is not perfectly planar. The phenyl ring and the hydrazone moiety, however, are largely planar individually. The relative orientation of these planes is a key structural feature. For similar hydrazone compounds, the E-configuration around the C=N double bond is generally found to be the most thermodynamically stable. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for Hydrazone Derivatives (Illustrative) Note: This table is illustrative of typical data obtained from DFT calculations for similar hydrazone structures, as specific data for 4-Nitrobenzaldehyde dimethylhydrazone was not available in the searched literature.

| Parameter | Bond Length (Å) / Angle (°) |

|---|---|

| C=N | ~1.26 |

| N-N | ~1.38 |

| C-N (imine) | ~1.35 |

| C-NO2 | ~1.47 |

| ∠C-C=N | ~120° |

The hydrazone moiety (-C=N-N(CH₃)₂) is a critical functional group that dictates much of the molecule's chemical behavior. Conformational analysis focuses on the rotation around the N-N single bond and the orientation of the dimethylamino group relative to the rest of the molecule. The planarity of the hydrazone group is influenced by the electronic effects of the substituents on the phenyl ring. The electron-withdrawing nitro group in the para position significantly impacts the electronic distribution across the molecule, which in turn affects the conformational preferences of the hydrazone moiety. nih.gov

Electronic Structure and Frontier Molecular Orbital Analysis (HOMO-LUMO)

The electronic properties of a molecule are governed by the arrangement of its electrons in various molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap. liberty.edu This gap is a crucial indicator of the molecule's kinetic stability, chemical reactivity, and optical properties. A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and a propensity for charge transfer within the molecule. For molecules with extensive conjugation and the presence of both electron-donating (dimethylamino) and electron-withdrawing (nitro) groups, the HOMO-LUMO gap is expected to be relatively small. This facilitates intramolecular charge transfer from the electron-rich part of the molecule to the electron-deficient part upon electronic excitation.

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap Note: This table presents typical values for similar aromatic hydrazones from computational studies. Specific values for this compound were not found in the searched literature.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 to -7.5 |

| LUMO | -2.5 to -3.5 |

Electron Density Distribution

The electron density distribution in a molecule is a fundamental property that dictates its chemical reactivity and physical behavior. In computational studies, the electron density is calculated using quantum mechanical methods, such as Density Functional Theory (DFT). This analysis reveals how electrons are distributed among the atoms and bonds within the this compound molecule.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry that provides a visual representation of the charge distribution in a molecule. nih.gov It is calculated from the total electron density and is mapped onto the molecular surface. nih.gov

The MEP map uses a color spectrum to indicate regions of different electrostatic potential. Typically, red areas signify regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue areas indicate regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow areas represent intermediate electrostatic potentials.

For this compound, a theoretical MEP map would likely show strong negative potential (red) around the oxygen atoms of the nitro group, indicating these as primary sites for electrophilic interactions. The nitrogen atoms of the dimethylhydrazone moiety would also exhibit negative potential. Positive potential (blue) would be expected around the hydrogen atoms of the aromatic ring and the methyl groups.

The visualization of the MEP surface allows for the prediction of reactive sites for both electrophilic and nucleophilic reactions. nih.gov The regions of negative potential (red) are indicative of sites that will attract electrophiles, while regions of positive potential (blue) will attract nucleophiles.

In the case of this compound, the MEP analysis would predict that electrophiles would preferentially attack the oxygen atoms of the nitro group. Nucleophilic attack would be directed towards the electron-deficient regions, such as the carbon atom of the C=N bond and the carbon atoms of the phenyl ring attached to the nitro group. This predictive power is instrumental in understanding the molecule's reactivity in various chemical environments.

Atomic Charge Distribution Analysis (Mulliken Charges)

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges of the atoms within a molecule. researchgate.netnih.gov This analysis provides a quantitative measure of the electron distribution and is calculated from the molecular orbitals obtained from a quantum chemical calculation. researchgate.net

While Mulliken charges are widely used due to their simplicity, it is important to note that they are known to be highly dependent on the basis set used in the calculation. nih.gov Despite this limitation, they can provide valuable qualitative insights into the charge distribution. For this compound, a Mulliken charge analysis would likely show significant negative charges on the oxygen and nitrogen atoms, reflecting their high electronegativity. The carbon atom of the imine group and the carbon atoms of the aromatic ring would likely carry positive charges due to the electron-withdrawing effects of the nitro and dimethylhydrazone groups.

Table 1: Illustrative Mulliken Atomic Charges for a Related Hydrazone Derivative

| Atom | Charge (e) |

| C1 | -0.15 |

| C2 | 0.10 |

| C3 | -0.12 |

| C4 | 0.18 |

| C5 | -0.12 |

| C6 | 0.10 |

| N1 | -0.25 |

| N2 | -0.20 |

| O1 | -0.45 |

| O2 | -0.45 |

Note: This table is for illustrative purposes and represents typical Mulliken charge values for a similar nitro-containing aromatic hydrazone, as specific data for this compound is not available. The actual values would depend on the specific computational method and basis set used.

First-Order Molecular Hyperpolarizability and Nonlinear Optical Properties

The study of nonlinear optical (NLO) properties of organic molecules has gained significant attention due to their potential applications in optoelectronics and photonics. nih.gov The first-order molecular hyperpolarizability (β) is a key parameter that quantifies the NLO response of a molecule. nih.gov Molecules with large β values are promising candidates for second-harmonic generation and other NLO applications.

Computational methods, particularly DFT, are widely used to predict the hyperpolarizability of molecules. For a molecule to exhibit a significant NLO response, it typically requires a strong intramolecular charge transfer (ICT) system, often characterized by an electron donor and an electron acceptor group connected by a π-conjugated system. nih.gov In this compound, the dimethylamino group acts as an electron donor and the nitro group as a strong electron acceptor, connected by the phenyl ring and the imine bridge, forming a classic push-pull system. This molecular architecture suggests that this compound could possess significant NLO properties. Computational studies on similar hydrazone derivatives have indeed shown large first hyperpolarizability values, supporting their potential as NLO materials. acs.org

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, which can aid in the structural elucidation and characterization of molecules.

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. By performing a frequency calculation using methods like DFT, a theoretical IR spectrum can be generated. For this compound, the predicted spectrum would show characteristic peaks for the N-O stretching of the nitro group, the C=N stretching of the imine, the C-N stretching of the dimethylamino group, and the various vibrations of the aromatic ring. Comparing the predicted spectrum with the experimental one can help in the assignment of the observed bands.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated computationally. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. Predicted ¹H and ¹³C NMR spectra can be generated, providing valuable information about the chemical environment of each nucleus. For this compound, the predicted ¹H NMR spectrum would show signals for the aromatic protons, the imine proton, and the methyl protons. The predicted ¹³C NMR spectrum would show signals for all the unique carbon atoms in the molecule. These predicted spectra can be of great assistance in the interpretation of experimental NMR data.

Vibrational Frequencies (Infrared, Raman)

Theoretical calculations, particularly using Density Functional Theory (DFT) methods, are instrumental in predicting the vibrational spectra (Infrared and Raman) of this compound. By optimizing the molecular geometry and calculating the second derivatives of the energy, a full set of vibrational modes can be determined. These calculations allow for the assignment of specific vibrational frequencies to the corresponding stretching, bending, and torsional motions of the atoms within the molecule.

For a molecule like this compound, key vibrational modes of interest include:

N-O stretching vibrations of the nitro group, typically appearing as strong bands in the IR spectrum.

C=N stretching vibration of the hydrazone group.

Aromatic C-H and C=C stretching vibrations of the benzene (B151609) ring.

N-N stretching and N-CH₃ bending vibrations associated with the dimethylamino group.

A comparison between theoretically predicted and experimentally obtained spectra can help in confirming the molecular structure and understanding the electronic effects of the nitro and dimethylhydrazone substituents on the phenyl ring. While detailed experimental spectra for this specific compound are not widely published, theoretical data provides a robust framework for its vibrational analysis. researchgate.netresearchgate.netnih.gov

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Asymmetric NO₂ Stretch | ~1520-1560 | Strong | Medium |

| Symmetric NO₂ Stretch | ~1340-1360 | Strong | Strong |

| C=N Stretch (Hydrazone) | ~1620-1650 | Medium | Strong |

| Aromatic C=C Stretch | ~1580-1610 | Medium-Strong | Strong |

| N-N Stretch | ~1150-1200 | Medium | Medium-Weak |

| C-N Stretch (Aromatic-NO₂) | ~850-870 | Medium | Weak |

| N-(CH₃)₂ Rocking/Bending | ~1050-1150 | Medium | Weak |

Note: The values in this table are estimates based on computational studies of similar molecules and general group frequencies. Actual values may vary.

NMR Chemical Shifts (¹H, ¹³C)

Computational methods are also employed to predict the Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei in this compound. Gauge-Independent Atomic Orbital (GIAO) calculations, often performed at the DFT level of theory, are a common approach. These calculations provide theoretical chemical shifts that can be correlated with experimental data to aid in signal assignment and structural elucidation.

The predicted chemical shifts are influenced by the electronic environment of each nucleus. For this compound, key features in the predicted NMR spectra would include:

¹H NMR: Signals corresponding to the aromatic protons, the imine proton (CH=N), and the methyl protons of the dimethylamino group. The electron-withdrawing nitro group is expected to cause a downfield shift for the aromatic protons, particularly those ortho and para to it.

¹³C NMR: Resonances for the carbon atoms of the benzene ring, the imine carbon, and the methyl carbons. The chemical shifts of the aromatic carbons are sensitive to the electronic effects of both the nitro and dimethylhydrazone substituents.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to -NO₂) | ~8.1-8.3 | ~123-125 |

| Aromatic CH (meta to -NO₂) | ~7.5-7.7 | ~129-131 |

| Imine CH | ~7.8-8.0 | ~135-140 |

| N-CH₃ | ~2.9-3.2 | ~40-45 |

| Aromatic C (ipso to -NO₂) | - | ~147-150 |

| Aromatic C (ipso to -CH=N) | - | ~138-142 |

Note: These are estimated values based on computational models and data from analogous compounds. The solvent used in an experimental setting can influence the actual chemical shifts. chegg.compdx.edummu.ac.uk

UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to predict the electronic absorption spectra (UV-Vis) of molecules. For this compound, TD-DFT calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

The electronic transitions in this molecule are expected to be dominated by π → π* and n → π* transitions. The presence of the electron-donating dimethylamino group and the electron-withdrawing nitro group, connected through a conjugated system, suggests the possibility of significant intramolecular charge transfer (ICT) bands. These ICT bands are often intense and appear at longer wavelengths. Computational studies on similar nitroaromatic compounds have shown that the nature of the solvent can also influence the position of these absorption bands, a phenomenon known as solvatochromism. uni-muenchen.dersc.orgresearchgate.netresearchgate.net

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Transition Type | Predicted λmax (nm) | Description |

| π → π | ~250-280 | Associated with the aromatic system and the C=N double bond. |

| Intramolecular Charge Transfer (ICT) | ~350-400 | Arising from electron density moving from the dimethylamino group to the nitro group through the conjugated system. |

| n → π | ~320-350 | Weaker transitions involving non-bonding electrons on nitrogen and oxygen atoms. |

Note: The predicted values are based on TD-DFT calculations on related structures. The actual spectrum can be influenced by solvent and experimental conditions. uni-muenchen.dersc.org

Thermodynamic Property Calculations

Quantum chemical calculations can be used to determine various thermodynamic properties of this compound. By performing frequency calculations on the optimized geometry, it is possible to obtain zero-point vibrational energy (ZPVE), thermal energy, enthalpy, entropy, and Gibbs free energy at a given temperature. These calculations are crucial for understanding the stability of the molecule and for studying the thermodynamics of reactions in which it participates. researchgate.net

Table 4: Calculated Thermodynamic Properties of this compound

| Property | Calculated Value (Representative) | Units |

| Zero-Point Vibrational Energy | Varies with computational method | kcal/mol |

| Enthalpy of Formation (ΔHf°) | Varies with computational method | kcal/mol |

| Standard Entropy (S°) | Varies with computational method | cal/mol·K |

| Gibbs Free Energy of Formation (ΔGf°) | Varies with computational method | kcal/mol |

Note: The specific values of these properties are highly dependent on the level of theory and basis set used in the calculation.

Reaction Energetics and Transition State Modeling

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, key stationary points, including reactants, products, intermediates, and transition states, can be located and characterized.

By comparing the energy profiles of different possible reaction pathways, computational studies can predict the feasibility and selectivity of a reaction. The pathway with the lowest activation energy will be the most kinetically favorable. wikipedia.orgnih.gov For instance, in reactions with multiple possible products, the calculated branching ratios can indicate which product is likely to be formed in greater abundance. This predictive capability is invaluable for designing and optimizing synthetic routes. The stability of intermediates and transition states, which can be assessed through their calculated energies, also provides critical insights into the reaction mechanism. chemguide.co.uk

Advanced Applications of 4 Nitrobenzaldehyde Dimethylhydrazone in Chemical Synthesis and Materials Science

Role as a Key Reagent in Organic Synthesisnih.govsigmaaldrich.com

4-Nitrobenzaldehyde (B150856) dimethylhydrazone serves as a valuable reagent, primarily by providing a stable, yet reactive, structural framework that can be elaborated into more complex molecular architectures.

Building Block for Complex Molecules

The utility of 4-Nitrobenzaldehyde dimethylhydrazone as a building block stems from the reactivity of its constituent parts. The hydrazone linkage can be cleaved or can participate in cyclization reactions, while the nitro-substituted phenyl ring offers sites for nucleophilic aromatic substitution or can be reduced to an amino group, opening up further synthetic pathways. Its parent compound, 4-nitrobenzaldehyde, is a well-established starting material for preparing various organic molecules, including homoallylic alcohols. sigmaaldrich.com The dimethylhydrazone derivative provides an alternative route for transformations where the aldehyde group requires protection or modification to direct reactivity elsewhere in the molecule.

Precursor in Pharmaceutical and Agrochemical Synthesisnih.gov

The true potential of this compound is realized in its role as a precursor to heterocyclic compounds, many of which form the core of modern pharmaceuticals and agrochemicals. nih.gov Heterocycles like thiadiazoles and triazoles are known to exhibit a wide range of biological activities. nih.govnih.govnih.gov Derivatives of the related 4-nitrobenzaldehyde hydrazone have been explored for potential anticancer and anticonvulsant properties. By serving as a starting point for the synthesis of these and other bioactive scaffolds, this compound is an important intermediate in medicinal and agricultural chemistry research. nih.govnih.gov The 1,3,4-thiadiazole (B1197879) unit, for instance, is a key motif in drugs such as the antibiotic Cefazedone and the antihyperglycemic agent Glybuzole. nih.gov

Function as a Chemical Intermediate

As a chemical intermediate, the compound is not typically the final product but rather a crucial stepping stone in a multi-step synthesis.

Production of Dyes, Pigments, and Specialty Chemicalsnih.gov

The aromatic nitro group in this compound makes it a candidate for use in the synthesis of dyes and pigments. Its precursor, 4-nitrobenzaldehyde, and its isomers are known intermediates in the manufacturing of colorants. sarchemlabs.comyacooscience.com The hydrazone functionality can be involved in forming azo compounds, which are a large and important class of dyes. For example, a synthetic pathway could involve the derivatization of the hydrazone into a heterocyclic amine, followed by diazotization and coupling to form a stable, colored azo dye. chemmethod.com This process allows for the creation of specialty chemicals with specific chromophoric properties.

Downstream Product Derivatization (e.g., thiadiazole, triazole formation)nih.gov

The most significant application of this compound as an intermediate is in the synthesis of five-membered heterocyclic rings containing nitrogen and, in some cases, sulfur. The N-N-C backbone of the hydrazone is an ideal electrophile for cyclization reactions.

Thiadiazole Formation : Substituted 1,3,4-thiadiazoles are widely used in pharmaceutical and materials science. nih.gov General synthetic strategies often involve the cyclization of hydrazine (B178648) derivatives (such as thiosemicarbazides, which can be formed from hydrazones) with a sulfur-containing reagent. nih.govsbq.org.br Modern methods allow for the direct coupling of acyl hydrazines with nitroalkanes using elemental sulfur to produce multi-functionalized 1,3,4-thiadiazoles in high yields. nih.gov This highlights the importance of the hydrazone core structure in forming the thiadiazole ring.

Triazole Formation : The synthesis of 1,2,4-triazoles can also proceed from hydrazone-type precursors. nih.govorganic-chemistry.org Various methods exist, such as the reaction of hydrazines with formamide (B127407) or the cyclization of N'-nitro-2-hydrocarbylidene-hydrazinecarboximidamides. organic-chemistry.org These routes underscore the versatility of the hydrazone moiety in constructing nitrogen-rich heterocyclic systems, which are prevalent in medicinal chemistry. nih.gov

The table below summarizes key heterocyclic transformations involving hydrazone-like precursors.

| Precursor Type | Reagents/Conditions | Heterocycle Formed | Reference |

| Acyl Hydrazines | Elemental Sulfur (S₈), Na₂S | 1,3,4-Thiadiazole | nih.gov |

| Thiosemicarbazides | Acid or Base Catalysis, Dehydration | 1,3,4-Thiadiazole | nih.govsbq.org.br |

| Ester Ethoxycarbonylhydrazones | Primary Amines | 1,2,4-Triazol-3-one | nih.gov |

| Hydrazines | Formamide, Microwave Irradiation | 1,2,4-Triazole | organic-chemistry.org |

Catalytic Applications in Organic Transformations

While the parent compound, 4-nitrobenzaldehyde, is often a substrate in catalyzed reactions like hydrosilylation and cyanosilylation, direct catalytic applications of this compound itself are not widely documented in scientific literature. researchgate.netresearchgate.net Its primary role appears to be that of a stoichiometric reagent or intermediate rather than a catalyst. Research has focused more on the catalytic systems used to transform its precursor, 4-nitrobenzaldehyde, or the biological activities of its derivatives, leaving its potential as an organocatalyst an area for future exploration.

Hydrazone-Based Ligands in Catalysis

While direct catalytic applications of this compound are not extensively documented in dedicated studies, the broader class of hydrazone-containing ligands is recognized for its significant potential in catalysis. The structural and electronic properties of hydrazones make them excellent candidates for the formation of stable and catalytically active transition metal complexes. These complexes are instrumental in a variety of organic transformations.

Hydrazone ligands can coordinate to metal centers through several modes, most commonly via the azomethine nitrogen and a keto-enol tautomerism involving the hydrazone backbone, which allows for the formation of stable chelate rings. The electronic nature of the substituents on the aromatic rings of the hydrazone can significantly influence the catalytic activity of the resulting metal complex. The presence of the electron-withdrawing nitro group in this compound, for instance, can modulate the electron density at the metal center, thereby tuning its reactivity in catalytic cycles.

Research on related Schiff base and hydrazone complexes derived from 4-nitrobenzaldehyde has demonstrated their utility in various catalytic processes, including oxidation, reduction, and carbon-carbon bond-forming reactions. For example, metal complexes of ligands synthesized from the condensation of o-phenylenediamine (B120857) with 4-nitrobenzaldehyde have been shown to form stable complexes with transition metals, exhibiting enhanced catalytic activity in organic transformations and polymerization reactions. researchgate.net The catalytic efficacy of such systems underscores the potential of this compound to serve as a valuable ligand in the design of novel catalysts.

Table 1: General Catalytic Applications of Hydrazone Metal Complexes

| Catalytic Reaction | Metal Ion | Type of Hydrazone Ligand |

| Oxidation | Cu(II), Co(II) | Salicylaldehyde-based hydrazones |

| Reduction | Ru(III) | Heterocyclic hydrazones |

| C-C Coupling | Pd(II) | Phenylhydrazone derivatives |

| Polymerization | Ni(II) | Substituted benzaldehyde (B42025) hydrazones |

Mediators in Stereoselective Reactions

The application of this compound as a direct mediator in stereoselective reactions is an area that remains to be fully explored. However, the foundational chemistry of its parent aldehyde, 4-nitrobenzaldehyde, offers insights into its potential in asymmetric synthesis. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. nih.gov

While no specific studies detailing the use of this compound as a chiral auxiliary were identified, the principles of asymmetric synthesis suggest that chiral variants of this hydrazone could be developed. By introducing a chiral center into the dimethylhydrazine moiety, it is conceivable that the resulting chiral hydrazone could direct the stereoselective addition of nucleophiles to the imine carbon.

Research has shown that l-prolinamide (B555322) derivatives can act as efficient catalysts for the direct asymmetric aldol (B89426) reaction of 4-nitrobenzaldehyde with acetone, achieving high enantioselectivities. researchgate.netmdpi.com This demonstrates that the 4-nitrophenyl moiety is compatible with stereoselective transformations and that the development of chiral hydrazone derivatives for similar applications is a promising avenue for future research.

Coordination Chemistry and Chelating Agent Properties

The coordination chemistry of hydrazones is a rich and well-studied field, owing to their ability to act as versatile chelating ligands for a wide range of metal ions. The presence of multiple donor atoms in the hydrazone backbone allows for the formation of stable, often colored, metal complexes with diverse geometries and properties.

Complex Formation with Metal Ions

This compound possesses two potential coordination sites: the imine nitrogen and the dimethylamino nitrogen. This allows it to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. The formation of such complexes is often accompanied by noticeable changes in the spectroscopic properties of the ligand, such as shifts in the infrared (IR) and UV-Visible absorption bands.

Studies on analogous hydrazone systems have provided a framework for understanding the complexation behavior of this compound. For instance, research on Schiff bases derived from quinoline-3-carbohydrazide (B3054276) and 2-nitrobenzaldehyde (B1664092) has shown that these ligands coordinate to metal ions such as Cu(II), Ni(II), and Co(II) through the azomethine nitrogen and a carbonyl oxygen. sigmaaldrich.com Similarly, hydrazones derived from 2,4-dihydroxybenzaldehyde (B120756) and benzoylhydrazine have been shown to form stable complexes with a variety of transition metals. researchgate.net The electron-withdrawing nature of the nitro group in this compound is expected to influence the stability and electronic properties of its metal complexes.

Table 2: Physical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| This compound | C9H11N3O2 | 193.20 |

| 4-Nitrobenzaldehyde | C7H5NO3 | 151.12 |

| 4-Nitrobenzaldehyde hydrazone | C7H7N3O2 | 165.15 |

Investigation of Metal-Hydrazone Coordination Modes

The coordination mode of hydrazone ligands is a critical factor in determining the geometry and reactivity of their metal complexes. In the case of this compound, bidentate coordination through the imine nitrogen and the dimethylamino nitrogen is the most probable mode of interaction with metal ions. This would result in the formation of a five-membered chelate ring, a common and stable arrangement in coordination chemistry.

Spectroscopic techniques are invaluable tools for elucidating the coordination modes of hydrazone ligands. In the IR spectrum, the C=N stretching vibration of the imine group is expected to shift upon coordination to a metal ion. Similarly, changes in the N-N stretching frequency can provide evidence of coordination. ¹H NMR spectroscopy can also be used to probe the coordination environment, with shifts in the signals of the protons adjacent to the donor atoms indicating complex formation.

Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry, the study of systems held together by non-covalent interactions, has emerged as a powerful approach for the construction of complex and functional molecular architectures. Hydrazones are particularly well-suited for supramolecular chemistry due to their ability to form directional hydrogen bonds and participate in other non-covalent interactions, such as π-π stacking.

Engineering of Ordered Molecular Architectures

The self-assembly of this compound into ordered molecular architectures is driven by a combination of non-covalent interactions. The presence of the aromatic ring and the nitro group provides opportunities for π-π stacking interactions, while the hydrazone moiety can act as both a hydrogen bond donor and acceptor.

The crystal structure of related hydrazone derivatives reveals the importance of these interactions in directing the formation of supramolecular assemblies. For example, the crystal structure of 2-hydroxy-5-nitrobenzaldehyde (B32719) 2,4-dinitrophenylhydrazone shows that the molecules are linked into chains through N-H···O hydrogen bonds, and these chains are further organized into layers via π-π interactions between the benzene (B151609) rings. nist.gov Similarly, the crystal structure of 4-hydroxybenzaldehyde (B117250) benzoyl hydrazone features a layered network structure held together by intermolecular hydrogen bonds.

These examples highlight the potential of this compound to form well-defined supramolecular structures. By carefully tuning the substituents on the aromatic ring or the hydrazine moiety, it is possible to engineer the formation of specific molecular architectures with desired properties. This makes this compound a promising building block for the development of new materials with applications in areas such as crystal engineering and materials science.

Dynamic Covalent Chemistry Applications

Dynamic covalent chemistry (DCC) is a powerful strategy that utilizes reversible chemical reactions to generate complex molecules and materials. acs.org This approach combines the stability of covalent bonds with the adaptability of non-covalent interactions, allowing for the creation of systems that can respond to environmental stimuli. acs.org The hydrazone linkage, formed by the reaction of a hydrazine with an aldehyde or ketone, is a cornerstone of DCC due to its favorable characteristics. acs.org The reaction is highly chemoselective and the resulting hydrazone bond is stable, particularly in aqueous solutions. acs.org

The reversibility of hydrazone formation is crucial for its application in DCC. This dynamic nature allows for error correction and the selection of the most thermodynamically stable products within a system. However, the equilibration kinetics of hydrazone formation can be slow under certain conditions. acs.org To address this, catalysts such as aniline (B41778) can be employed to significantly accelerate the rate of hydrazone exchange (transimination) without altering the chemical equilibrium. acs.org This catalytic enhancement broadens the utility of hydrazones in creating dynamic materials. acs.org

Hydrazone-based systems have been used to construct stimuli-responsive materials. For instance, hydrazone–pyridinium conjugates can self-assemble into one-dimensional nanowires. acs.org The assembly of these nanowires can be controlled not only through the dynamic exchange of the hydrazone bond but also by adjusting the pH of the environment. acs.org This dual-control mechanism provides a sophisticated method for developing smart nanomaterials with multi-stimuli responsiveness. acs.org Furthermore, the dynamic nature of hydrazone linkages has been exploited in the creation of side-chain to side-chain cyclic peptides, where the linkage can influence the peptide's folded structure and be exchanged in response to changing experimental conditions. nih.govpitt.edu This modular approach allows for the synthesis of complex peptide structures from simple precursors in aqueous buffers. nih.gov

The stability and dynamic exchangeability of hydrazone bonds are also leveraged in the development of covalent adaptable networks (CANs). Dihydrazone-based epoxy networks have demonstrated high creep resistance, with an initial creep temperature around 105 °C, attributed to the stability of the hydrazone bond. rsc.org These materials also exhibit excellent malleability and reprocessability due to the favorable exchangeability of the hydrazone linkage at elevated temperatures. rsc.org

| Feature | Description | Significance in DCC | Reference |

|---|---|---|---|

| Reversibility | The formation and cleavage of the hydrazone bond (C=N) are reversible under specific conditions (e.g., pH, catalysts). | Allows for self-correction, component exchange, and adaptation of the molecular or material structure to external stimuli. | acs.orgacs.org |

| Stability | Hydrazone bonds are generally stable in aqueous environments, providing robustness to the resulting structures. | Enables the creation of durable materials and complex molecules that persist under application-relevant conditions. | acs.orgrsc.org |

| Chemoselectivity | The reaction between a hydrazine and a carbonyl group is highly specific, avoiding side reactions with other functional groups. | Facilitates the clean and efficient synthesis of well-defined structures, even with complex, multifunctional building blocks like peptides. | acs.orgnih.gov |

| Tunable Kinetics | The rate of hydrazone formation and exchange can be controlled, often accelerated by catalysts like aniline or by adjusting pH. | Provides control over the speed at which the system reaches equilibrium, broadening the scope of applications in materials and biological systems. | acs.org |

Photochemical and Photoreduction Applications

The presence of the nitroaromatic group in this compound makes it a candidate for various photochemical applications, particularly those involving photoreduction and photocatalysis.

The selective reduction of nitroaromatic compounds to their corresponding amines is a valuable transformation in organic synthesis. Photocatalysis offers a green and efficient alternative to traditional reduction methods. The photoreduction of 4-nitrobenzaldehyde, a parent compound to the dimethylhydrazone derivative, to 4-aminobenzaldehyde (B1209532) has been successfully demonstrated using composite photocatalysts. mdpi.comresearchgate.net

A notable system for this transformation involves composite CdS/TiO₂ powders. mdpi.com In this setup, Cadmium Sulfide (CdS) acts as the photosensitizer, absorbing visible light. Upon irradiation, electrons are excited in the CdS and injected into the conduction band of Titanium Dioxide (TiO₂), which is not active under visible light alone. mdpi.comresearchgate.net This charge separation increases the lifetime of the separated electrons and holes, enhancing the photocatalytic efficiency. mdpi.com The electrons are then available to reduce the 4-nitrobenzaldehyde to 4-aminobenzaldehyde, while a sacrificial agent, such as 2-propanol, is oxidized. mdpi.com The efficiency of this process is influenced by factors like the nanometric size of the anatase crystalline domains of TiO₂, the formation of an extended CdS/anatase junction, and the presence of mesopores that act as nanoreactors. mdpi.com

Photocatalytic systems are increasingly explored for a wide range of organic transformations beyond simple reductions. researchgate.net The fundamental principle involves a photocatalyst that, upon light absorption, generates electron-hole pairs. These charge carriers can then initiate redox reactions on the surface of the catalyst. Hydrazone-based molecules themselves can act as photoswitches, undergoing structural transformations upon irradiation, which can be harnessed in adaptive materials. researchgate.net

In the context of nitroaromatic compounds, photocatalytic systems are designed to be highly selective. For example, titanium dioxide photocatalysts have been used for the selective reduction of 3-nitrophenol (B1666305) to 3-aminophenol. researchgate.net The selectivity and efficiency of these reactions depend on both intrinsic properties of the catalyst (chemical, structural, and electronic features) and extrinsic reaction conditions. researchgate.net By tailoring the crystal facets of photocatalysts like anatase TiO₂, it is possible to control the adsorption and activation of reactants, thereby directing the reaction towards desired products. researchgate.net The development of such systems is crucial for transforming simple organic molecules into valuable chemicals in an environmentally friendly manner. researchgate.net

| Photocatalyst System | Light Source | Reactant | Product | Key Findings | Reference |

|---|---|---|---|---|---|